molecular formula C15H28Cl3N3O B12753438 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride CAS No. 86979-85-3

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride

Cat. No.: B12753438
CAS No.: 86979-85-3
M. Wt: 372.8 g/mol
InChI Key: GUNGUYIKPSNYEV-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrido-oxazine ring system and a diethylaminoethyl side chain. The trihydrochloride form indicates that it is a salt with three hydrochloride ions, enhancing its solubility in water and making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the pyrido-oxazine ring system, followed by the introduction of the diethylaminoethyl side chain. The final step involves the conversion of the compound into its trihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diethylaminoethyl side chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain may facilitate binding to receptors or enzymes, modulating their activity. The pyrido-oxazine ring system can interact with various biomolecules, influencing their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(diethylamino)ethyl)-2,2-dimethyl-, trihydrochloride is unique due to its specific combination of a pyrido-oxazine ring system and a diethylaminoethyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

86979-85-3

Molecular Formula

C15H28Cl3N3O

Molecular Weight

372.8 g/mol

IUPAC Name

2-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)-N,N-diethylethanamine;trihydrochloride

InChI

InChI=1S/C15H25N3O.3ClH/c1-5-17(6-2)10-11-18-12-15(3,4)19-13-8-7-9-16-14(13)18;;;/h7-9H,5-6,10-12H2,1-4H3;3*1H

InChI Key

GUNGUYIKPSNYEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC(OC2=C1N=CC=C2)(C)C.Cl.Cl.Cl

Origin of Product

United States

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